molecular formula C3Cl2F6 B1329263 1,2-Dichlorohexafluoropropane CAS No. 661-97-2

1,2-Dichlorohexafluoropropane

Cat. No.: B1329263
CAS No.: 661-97-2
M. Wt: 220.93 g/mol
InChI Key: JSEUKVSKOHVLOV-UHFFFAOYSA-N
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Description

1,2-Dichlorohexafluoropropane is a useful research compound. Its molecular formula is C3Cl2F6 and its molecular weight is 220.93 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76603. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,2-Dichlorohexafluoropropane. It’s worth noting that this compound has been identified as a compound that harms public health and the environment by destroying ozone in the upper atmosphere .

Properties

IUPAC Name

1,2-dichloro-1,1,2,3,3,3-hexafluoropropane
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl2F6/c4-1(6,2(5,7)8)3(9,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEUKVSKOHVLOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)Cl)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl2F6
Source PubChem
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DSSTOX Substance ID

DTXSID80862360
Record name 1,2-Dichlorohexafluoropropane
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Molecular Weight

220.93 g/mol
Source PubChem
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Physical Description

Colorless liquid, immiscible in water; Boiling point = 33-34 deg C; [MSDSonline]
Record name 1,2-Dichlorohexafluoropropane
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CAS No.

661-97-2, 42560-98-5
Record name 1,2-Dichloro-1,1,2,3,3,3-hexafluoropropane
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Record name Propane, 1,2-dichloro-1,1,2,3,3,3-hexafluoro-
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Record name Dichlorohexafluoropropane
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Record name 1,2-Dichlorohexafluoropropane
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Record name Propane, 1,2-dichloro-1,1,2,3,3,3-hexafluoro-
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Record name 1,2-Dichlorohexafluoropropane
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Record name 1,2-dichloro-1,1,2,3,3,3-hexafluoropropane
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Record name Dichlorohexafluoropropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Customer
Q & A

Q1: What is the environmental impact of 1,2-Dichlorohexafluoropropane and its related compounds?

A1: Research indicates that this compound (CFC-216ba) and its isomer, 1,3-Dichlorohexafluoropropane (CFC-216ca), have been detected in the atmosphere. [] These compounds, along with HCFC-225ca (a potential substitute), are fluorocarbons that contribute to ozone depletion. While emissions have decreased since the implementation of the Montreal Protocol, ongoing atmospheric presence and emission trends highlight the need for continuous monitoring and potential mitigation strategies to minimize their environmental impact. For more details on their atmospheric abundances and trends, refer to:

Q2: How is computational chemistry being used to study this compound?

A2: While specific computational studies on this compound are not detailed in the abstracts, one paper investigates the "Vibrational spectra, internal rotation potential functions, and force fields of this compound conformers." [] This strongly suggests the use of computational chemistry methods like molecular mechanics, quantum mechanics, or a combination of both, to understand the molecule's conformational flexibility and energy landscape. These insights can be valuable for predicting its physical properties and reactivity.

A2: Yes, one research paper specifically focuses on the "Reaction of chlorine fluorosulfate with 1-trifluoromethoxy-1,2-dichlorotrifluoroethane and this compound." [] While details about the reaction mechanism and products are not provided in the abstract, this research indicates ongoing efforts to understand the reactivity of this compound with other chemical species. Such studies are crucial for developing new synthetic methodologies, understanding potential degradation pathways, and assessing the compound's overall chemical behavior.

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